molecular formula C9H4F7NO3 B6296589 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene CAS No. 123950-47-0

4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene

Cat. No.: B6296589
CAS No.: 123950-47-0
M. Wt: 307.12 g/mol
InChI Key: DLEMFAPBJJUNGZ-UHFFFAOYSA-N
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Description

4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene: is an organic compound characterized by the presence of both fluorine and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene typically involves the following steps:

    Nitration of Fluorobenzene: The initial step involves the nitration of fluorobenzene to produce 4-fluoronitrobenzene. This reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures.

    Hexafluoropropoxylation: The next step involves the introduction of the hexafluoropropoxy group. This can be achieved through a nucleophilic substitution reaction where 4-fluoronitrobenzene reacts with hexafluoropropanol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic aromatic substitution. reactions such as halogenation and nitration can still occur under specific conditions.

    Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles in the presence of a suitable catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Major Products Formed

    Halogenation: Formation of halogenated derivatives.

    Reduction: Formation of 4-fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)aniline.

Scientific Research Applications

4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Employed in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.

    Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Environmental Chemistry: Studied for its behavior and fate in the environment, particularly in relation to its persistence and potential impact on ecosystems.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene involves its interaction with various molecular targets:

    Electrophilic Aromatic Substitution: The nitro group deactivates the benzene ring towards electrophilic attack, directing incoming electrophiles to the meta position.

    Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-4-nitrobenzene: Similar structure but lacks the hexafluoropropoxy group.

    4-Fluoroaniline: Contains an amino group instead of a nitro group.

    4-Nitrophenyl fluoride: Similar structure but lacks the hexafluoropropoxy group.

Uniqueness

4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene is unique due to the presence of both the hexafluoropropoxy and nitro groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for specialized applications in organic synthesis and materials science.

Properties

IUPAC Name

4-fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F7NO3/c10-4-1-2-5(17(18)19)6(3-4)20-9(15,16)7(11)8(12,13)14/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEMFAPBJJUNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(C(C(F)(F)F)F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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